molecular formula C10H8ClN B2438791 2-Chloro-7-methylquinoline CAS No. 4295-12-9

2-Chloro-7-methylquinoline

Cat. No.: B2438791
CAS No.: 4295-12-9
M. Wt: 177.63
InChI Key: BETUAUWPUGRBOG-UHFFFAOYSA-N
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Description

2-Chloro-7-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline compounds are characterized by a benzene ring fused to a pyridine ring The presence of a chlorine atom at the second position and a methyl group at the seventh position of the quinoline ring gives this compound its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-methylquinoline can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with acetaldehyde in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Another method involves the cyclization of 2-chlorobenzylamine with acetic anhydride. This reaction is carried out under acidic conditions, and the resulting product is purified using column chromatography.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group at the seventh position can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or potassium thiolate are commonly used in substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction.

Major Products:

    Substitution Reactions: Products include 2-amino-7-methylquinoline and 2-thio-7-methylquinoline.

    Oxidation Reactions: Products include this compound-7-carboxylic acid and this compound-7-aldehyde.

    Reduction Reactions: Products include 2-chloro-7-methyl-1,2-dihydroquinoline.

Scientific Research Applications

2-Chloro-7-methylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It serves as a precursor for the development of biologically active compounds with potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has shown that derivatives of this compound exhibit promising pharmacological activities, including antimalarial and anti-inflammatory effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Chloroquinoline: Lacks the methyl group at the seventh position, resulting in different chemical reactivity and biological activity.

    7-Methylquinoline: Lacks the chlorine atom at the second position, leading to variations in its chemical properties and applications.

    2-Methylquinoline:

Uniqueness: 2-Chloro-7-methylquinoline is unique due to the presence of both a chlorine atom and a methyl group on the quinoline ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-chloro-7-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETUAUWPUGRBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 18a and 18b (2.53 g, 15.9 mmol) was diluted in POCl3 (˜35 mL), and the mixture was heated at reflux for 70 min, before the clear orange solution was cooled to room temperature and poured into ice-H2O (300 mL) in a large beaker. The beaker was immersed in ice and cooled to 0° C. with stirring, and solid NaOH was added until the pH of the mixture was approximately 7. The resultant cloudy suspension was extracted with EtOAc (300 mL) and the organic layers were washed with H2O (100 mL) and sat. aq. NaCl (100 mL). The organic layer was dried over anhydrous sodium sulfate, concentrated, and the residue was purified by flash column chromatography (SiO2), eluting with a gradient of hexanes to 12% ethyl acetate in hexanes to afford orange crystals. Fractional crystallization from hot isopropanol yielded pure 19a (0.850 g, 30%) as light orange iridescent crystals; the analytical data for this compound is identical to prior literature reports. H-NMR (500 MHz; CDCl3): δ 8.05 (d, J=8.5 Hz, 1 H), 8.00 (m, 1 H), 7.71 (d, J=8.3 Hz, 1 H), 7.39 (dd, J=8.3, 1.5 Hz, 1 H), 7.32 (d, J=8.5 Hz, 1 H), 2.56 (s, 3 H).
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2.53 g
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35 mL
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